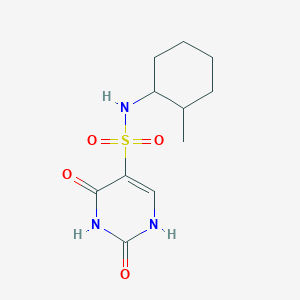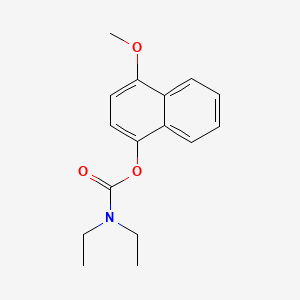
4-Methoxynaphthalen-1-yl diethylcarbamate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-Methoxynaphthalen-1-yl diethylcarbamate is an organic compound with the molecular formula C₁₆H₁₉NO₃ and a molecular weight of 273.33 g/mol It is a derivative of naphthalene, a polycyclic aromatic hydrocarbon, and contains a methoxy group and a diethylcarbamate group attached to the naphthalene ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-Methoxynaphthalen-1-yl diethylcarbamate typically involves the reaction of 4-methoxynaphthalene with diethylcarbamoyl chloride in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the diethylcarbamoyl chloride . The general reaction scheme is as follows:
4-Methoxynaphthalene+Diethylcarbamoyl chloride→4-Methoxynaphthalen-1-yl diethylcarbamate
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to maximize yield and purity, and the product is typically purified using techniques such as recrystallization or chromatography .
Analyse Des Réactions Chimiques
Types of Reactions
4-Methoxynaphthalen-1-yl diethylcarbamate can undergo various types of chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a hydroxyl group.
Reduction: The carbamate group can be reduced to form an amine.
Substitution: The methoxy group can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydride or potassium tert-butoxide.
Major Products Formed
Oxidation: 4-Hydroxynaphthalen-1-yl diethylcarbamate.
Reduction: 4-Methoxynaphthalen-1-ylamine.
Substitution: Various substituted naphthalenes depending on the nucleophile used.
Applications De Recherche Scientifique
4-Methoxynaphthalen-1-yl diethylcarbamate has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly as a precursor for pharmacologically active compounds.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 4-Methoxynaphthalen-1-yl diethylcarbamate involves its interaction with specific molecular targets. For example, it may inhibit certain enzymes or receptors, leading to its biological effects. The exact pathways and targets can vary depending on the specific application and context .
Comparaison Avec Des Composés Similaires
Similar Compounds
4-Methoxynaphthalen-1-yl trifluoromethanesulfonate: Similar structure but different functional group.
4-Methoxynaphthalen-1-ylamine: Similar structure but different functional group.
4-Methoxynaphthalen-1-yl acetate: Similar structure but different functional group.
Uniqueness
4-Methoxynaphthalen-1-yl diethylcarbamate is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its methoxy and diethylcarbamate groups make it versatile for various applications in research and industry .
Propriétés
Formule moléculaire |
C16H19NO3 |
|---|---|
Poids moléculaire |
273.33 g/mol |
Nom IUPAC |
(4-methoxynaphthalen-1-yl) N,N-diethylcarbamate |
InChI |
InChI=1S/C16H19NO3/c1-4-17(5-2)16(18)20-15-11-10-14(19-3)12-8-6-7-9-13(12)15/h6-11H,4-5H2,1-3H3 |
Clé InChI |
SRZKUHFDOFZUEY-UHFFFAOYSA-N |
SMILES canonique |
CCN(CC)C(=O)OC1=CC=C(C2=CC=CC=C21)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



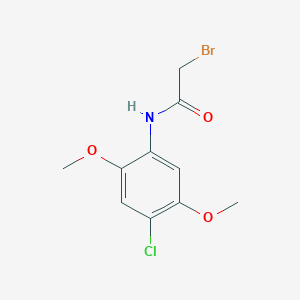

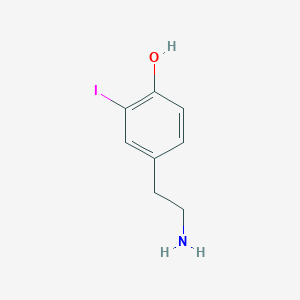
![2-Pyridinecarboxylic acid, 5-[[(3-chlorophenyl)methyl]sulfinyl]-](/img/structure/B14135923.png)
![1-[(Piperidin-1-yl)methyl]piperidine-2,6-dione](/img/structure/B14135926.png)
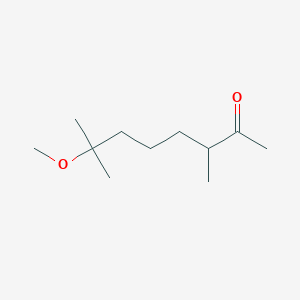
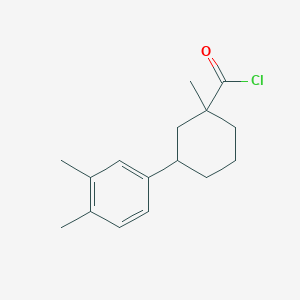

![2-[(Butoxymethoxy)methyl]oxirane](/img/structure/B14135950.png)
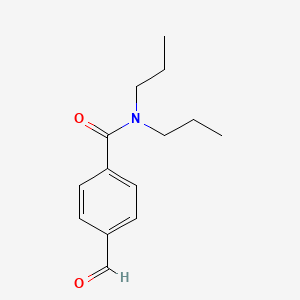
![4-[3-(4-Chlorophenyl)-4-methylpentyl]morpholine](/img/structure/B14135969.png)
